[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroidal compound with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.70 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of [(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of ergosta-7,22-dien-3β-ol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal chemistry.
Biology: Researchers use it to study the biological activities of steroidal compounds.
Medicine: Although not used therapeutically, it serves as a model compound in the development of steroid-based drugs.
Industry: It is utilized in the synthesis of other steroidal compounds for various industrial applications.
Mechanism of Action
The mechanism of action of [(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors and modulate their activity, influencing various biological processes. The exact pathways and molecular targets depend on the specific context of its use in research .
Comparison with Similar Compounds
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific structure and functional groups. Similar compounds include:
Ergosta-7,22-dien-3β-ol: The non-acetylated form of the compound.
Ergosta-7,22-dien-3β-ol acetate: Another acetylated derivative with slight structural differences.
5α-Ergost-7,22-dien-3β-ol acetate: A closely related compound with similar properties.
These compounds share similar chemical properties but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-17-28(32)27-16-22(33-21(5)31)12-14-30(27,7)26(23)13-15-29(24,25)6/h8-9,17-20,22,24-28,32H,10-16H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,27?,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPKARFFYJNCOB-FBLWOKFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4C3(CCC(C4)OC(=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H](C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 3β-Acetoxyergosta-7,22-dien-5α-ol in Ganoderma lingzhi identification?
A: The research identified 73 triterpenoid compounds within 150 Ganoderma strains, with 3β-Acetoxyergosta-7,22-dien-5α-ol being one of 16 key compounds for accurate G. lingzhi identification []. This suggests that the presence and relative content of this specific triterpenoid, along with the others identified, contribute to the unique chemical fingerprint of G. lingzhi compared to other Ganoderma species.
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